3-Methoxybenzylisocyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(isocyanomethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6H,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAGVJQUFPGWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374825 | |
| Record name | 3-Methoxybenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177762-74-2 | |
| Record name | 3-Methoxybenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177762-74-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformative Potential of 3 Methoxybenzylisocyanide
Multicomponent Reaction (MCR) Chemistry
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and atom economy. 3-Methoxybenzylisocyanide is a key reagent in several important MCRs.
The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide subsequently adds to the iminium ion, followed by the addition of the carboxylate and a final Mumm rearrangement to yield the stable bis-amide product.
The Ugi reaction is renowned for its broad substrate scope, and this compound is expected to react efficiently with a wide array of aldehydes, amines, and carboxylic acids. The electronic nature of the benzyl (B1604629) ring in this compound can influence the reaction kinetics, though the Ugi reaction is generally tolerant of various functional groups.
Optimization of Ugi reactions typically involves adjusting the solvent and concentration. Polar protic solvents like methanol (B129727) or ethanol (B145695) are often preferred. High concentrations of the reactants (0.5–2.0 M) generally lead to higher yields and faster reaction times. rsc.org
While specific studies exhaustively detailing the substrate scope for this compound are not prevalent in the readily available literature, the general applicability of the Ugi reaction allows for the prediction of its behavior with a diverse set of reactants. Below is an illustrative data table representing the expected outcomes based on the known reactivity of isocyanides in the Ugi reaction.
Illustrative Data for the Ugi Reaction Involving this compound
| Aldehyde | Amine | Carboxylic Acid | Product | Expected Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Aniline | Acetic Acid | N-Acetyl-N-phenyl-2-(3-methoxybenzylamino)-2-phenylacetamide | High |
| Isobutyraldehyde | Benzylamine | Benzoic Acid | N-Benzoyl-N-benzyl-2-(3-methoxybenzylamino)-3-methylbutanamide | High |
| Formaldehyde | Cyclohexylamine | Propionic Acid | N-(3-Methoxybenzyl)-N-propionyl-2-(cyclohexylamino)acetamide | Moderate to High |
Note: This table is a representation of expected products and yields based on the general principles of the Ugi reaction and may not reflect experimentally verified results.
A significant challenge in the Ugi reaction is controlling the stereochemistry of the newly formed stereocenter. Successful diastereoselective Ugi reactions have been achieved primarily through the use of chiral amines or chiral cyclic imines. nih.gov The chiral auxiliary directs the facial attack of the isocyanide on the intermediate iminium ion. Chiral amino alcohols have also been shown to induce good levels of diastereoselectivity in the Ugi reaction. nih.gov
For enantioselective Ugi reactions, the development of catalytic systems has been a major focus. Chiral phosphoric acids have emerged as effective catalysts, creating a chiral environment that biases the nucleophilic attack of the isocyanide on the prochiral iminium ion. encyclopedia.pub These catalysts can lead to high enantiomeric excesses in the Ugi products.
While specific examples detailing the stereochemical control in Ugi reactions with this compound are limited, the established methodologies for stereocontrol are broadly applicable. The use of a chiral amine, such as (R)-α-methylbenzylamine, in a reaction with an aldehyde, a carboxylic acid, and this compound would be expected to yield a diastereomeric mixture of Ugi products, with the ratio depending on the degree of facial selectivity induced by the chiral amine.
The Passerini Reaction
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, which involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.gov The reaction is believed to proceed through a non-ionic pathway in aprotic solvents, where the components are thought to form a cyclic transition state. organic-chemistry.org
Similar to the Ugi reaction, the Passerini reaction tolerates a wide range of substrates. This compound can be expected to react with various aliphatic and aromatic aldehydes and a diverse array of carboxylic acids. The reaction is typically carried out in aprotic solvents at high concentrations.
Below is a representative data table illustrating the potential scope of the Passerini reaction with this compound.
Illustrative Data for the Passerini Reaction Involving this compound
| Aldehyde | Carboxylic Acid | Product | Expected Yield (%) |
|---|---|---|---|
| Benzaldehyde | Acetic Acid | 2-Acetoxy-N-(3-methoxybenzyl)-2-phenylacetamide | High |
| Pivalaldehyde | Benzoic Acid | 2-Benzoyloxy-N-(3-methoxybenzyl)-3,3-dimethylbutanamide | High |
| Cinnamaldehyde | Propionic Acid | N-(3-Methoxybenzyl)-2-propionoxy-4-phenylbut-3-enamide | Moderate to High |
Note: This table is a representation of expected products and yields based on the general principles of the Passerini reaction and may not reflect experimentally verified results.
Nucleophilic Addition Reactions
The carbon atom of the isocyanide group can exhibit nucleophilic character, allowing it to participate in addition reactions with suitable electrophiles.
Reaction with Aziridines
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Due to their ring strain, they are susceptible to ring-opening reactions by nucleophiles. mdpi.com The reaction of an isocyanide with an aziridine (B145994) is a less common transformation. For a reaction to occur, the aziridine would likely need to be activated by an electron-withdrawing group on the nitrogen atom (e.g., a sulfonyl group) to enhance its electrophilicity. mdpi.com
The nucleophilic carbon of this compound could potentially attack one of the carbon atoms of the activated aziridine ring, leading to a ring-opening addition product. However, based on extensive searches of the scientific literature, specific examples of the nucleophilic addition of this compound to aziridines are not well-documented. This suggests that this particular transformation may not be a conventional or widely explored synthetic route. Further research would be required to establish the feasibility and scope of such a reaction.
Reactions with Electrophilic Reagents
This compound serves as a versatile building block in organic synthesis due to its dual reactivity. It can act as a nucleophile through its isocyanide carbon and is susceptible to electrophilic attack on its electron-rich aromatic ring. nih.gov Electrophiles are electron-deficient species that readily form covalent bonds with electron-rich nucleophiles. nih.gov
The isocyanide functional group is a key player in multicomponent reactions, which are efficient processes for creating diverse and complex molecules in a single step. nih.gov Notable examples include the Passerini and Ugi reactions. In the Passerini three-component reaction, this compound can react with a carbonyl compound and a carboxylic acid to produce α-acyloxy amides. The Ugi four-component reaction expands on this by incorporating a primary amine to yield α-aminoacyl amides. semanticscholar.org
The reactivity of this compound's aromatic ring is influenced by the methoxy (B1213986) group at the 3-position. This electron-donating group activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. msu.edu For instance, reaction with bromine (Br₂) in the presence of a Lewis acid catalyst would be expected to yield bromo-3-methoxybenzylisocyanide isomers.
A summary of representative reactions with electrophilic reagents is presented in the table below.
| Reaction Type | Electrophile(s) | Product Type |
| Passerini Reaction | Carbonyl Compound, Carboxylic Acid | α-Acyloxy amide |
| Ugi Reaction | Carbonyl Compound, Carboxylic Acid, Amine | α-Aminoacyl amide |
| Halogenation | Halogen (e.g., Cl₂, Br₂) | Halogenated aromatic ring |
| Nitration | Nitric Acid/Sulfuric Acid | Nitrated aromatic ring |
| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | Acylated aromatic ring |
Intramolecular Cyclization and Rearrangement Pathways
The unique structure of this compound and its derivatives allows for a variety of intramolecular cyclization and rearrangement reactions, which are powerful methods for the synthesis of heterocyclic compounds. nih.gov These transformations can be initiated by heat, light, or the presence of a catalyst.
When a reactant contains multiple nucleophilic groups, it's possible for a reactive intermediate to be "trapped" by an intramolecular nucleophilic attack, leading to the formation of various heterocyclic structures. semanticscholar.org For instance, a derivative of this compound bearing a suitably positioned nucleophile on the benzene (B151609) ring can undergo intramolecular cyclization to form fused heterocyclic systems. The specific conditions and the nature of the interacting functional groups dictate the resulting ring structure.
One example of such a process is the synthesis of 3-methoxyquinolines. This can be achieved through the cyclization of 1-isocyano-2-(2-lithio-2-methoxyethenyl)benzenes, which can be conceptually derived from precursors related to this compound. researchgate.net
Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis offers a vast and powerful toolkit for unlocking the synthetic potential of this compound. The isocyanide group can coordinate to various metals, and this interaction can lead to a range of catalytic transformations for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov
Metal-catalyzed reactions involving isocyanides often proceed through intermediates that can be trapped by various reactants to generate heterocyclic compounds. nih.govsemanticscholar.org Palladium, rhodium, and copper are among the most common metals used to catalyze reactions with isocyanides.
For instance, rhodium catalysts can be employed in [m+n+o] carbocyclization reactions, where 'm', 'n', and 'o' represent the number of atoms contributed by each reacting component. arkat-usa.org These reactions are highly effective for constructing complex polycyclic systems. arkat-usa.org
A general overview of metal-catalyzed transformations involving isocyanides is provided in the table below.
| Metal Catalyst | Reaction Type | Product Class |
| Palladium | Cross-coupling, Carbonylation | Ketones, amides, heterocycles |
| Rhodium | Cycloaddition, Carbocyclization | Polycyclic systems, heterocycles |
| Copper | Cyclization, Multicomponent reactions | Nitrogen-containing heterocycles |
| Gold | Cycloisomerization, Addition reactions | Various heterocyclic scaffolds |
These metal-catalyzed processes highlight the significant role of this compound as a valuable precursor for the synthesis of a wide array of complex organic molecules.
Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research focusing on the pharmacological and biological activities of "this compound" and its derivatives that aligns with the requested article structure.
The search for antimicrobial, antibacterial, antineoplastic, and anticancer properties, as well as structure-activity relationship studies and mechanisms of action, did not yield any results for this specific isocyanide compound.
Investigations into related but chemically distinct compounds, such as 3-methoxybenzamide (B147233) or 3-methoxybenzoic acid derivatives, have been conducted and show various biological activities. However, due to the explicit instruction to focus solely on the chemical compound “this compound,” the findings for these other compounds are not applicable and have been excluded to maintain scientific accuracy and adhere to the provided constraints.
Therefore, it is not possible to generate the requested article on the "Pharmacological and Biological Activity Investigations of this compound Derivatives" as the necessary research data is not present in the accessible public domain.
Pharmacological and Biological Activity Investigations of 3 Methoxybenzylisocyanide Derivatives
Antineoplastic and Anticancer Properties
Molecular Modeling and Target Interaction Analysis
Computational studies, including molecular modeling and target interaction analysis, are pivotal in modern drug discovery for predicting the binding affinity and interaction of a compound with biological targets. However, specific molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies for derivatives of 3-methoxybenzylisocyanide are not prominently featured in the reviewed literature. While general methodologies for molecular modeling of various chemical entities are well-established, their direct application to and the resulting findings for this particular class of compounds remain largely unreported.
Enzyme Inhibition Studies
Enzyme inhibition is a common mechanism of action for many therapeutic agents. The potential for this compound derivatives to act as enzyme inhibitors has been explored in the context of specific targets.
Rho Associated Protein Kinase (ROCK) Inhibitors
Rho-associated protein kinases (ROCK) are recognized as significant targets in the treatment of various diseases, including cancer and cardiovascular disorders. While the development of ROCK inhibitors is an active area of research, with numerous isoquinoline, pyridine, and indazole derivatives being investigated, there is no direct evidence in the available literature to suggest that this compound derivatives have been specifically designed or evaluated as ROCK inhibitors. Some studies have examined compounds containing a 3-methoxybenzyl moiety, such as [4-(4-Hydroxy-3-methoxy-benzyl)- nih.govacs.orgdiazepan-1-yl]-(4-pyirdin-4-yl)-methanone, for ROCK inhibition. However, the isocyanide functional group is a distinct chemical entity, and the activity of these related but structurally different molecules cannot be extrapolated to this compound itself.
Receptor Antagonism and Agonism
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The investigation into how this compound derivatives might function as antagonists or agonists at key receptors is an area with limited specific data.
Serotonin Type-3 (5-HT3) Receptor Antagonists
Serotonin type-3 (5-HT3) receptor antagonists are a well-established class of drugs, primarily used as antiemetics. wikipedia.org These agents, often referred to as "setrons," are crucial in managing nausea and vomiting induced by chemotherapy and postoperative procedures. wikipedia.orgnih.gov The pharmacophore for 5-HT3 antagonism is well-defined, typically involving an aromatic ring and a basic nitrogen atom within a specific distance. A thorough review of the literature did not yield studies specifically investigating this compound derivatives for their potential as 5-HT3 receptor antagonists.
Other Reported Biological Activities (e.g., Antifouling)
Beyond specific enzyme or receptor targets, chemical compounds are often screened for a broader range of biological effects.
The isocyanide functional group, found in various marine natural products, has been associated with antifouling properties. acs.org Studies on simple synthetic linear isocyanides have shown they can inhibit the settlement of barnacle larvae, suggesting potential as non-toxic antifouling agents. nih.gov Furthermore, a derivative of capsaicin, N-(4-hydroxy-3-methoxybenzyl) acrylamide (B121943) (HMBA), which contains a related benzyl (B1604629) moiety, has been incorporated into hydrogels to confer antifouling properties. nih.gov However, research specifically detailing the antifouling activity of this compound is not available. The biological activity of the isocyanide functional group is an area of active research, with its potential as a pharmacophore and a metal-coordinating warhead in drug design being recognized. acs.org
Coordination Chemistry and Ligand Design Utilizing 3 Methoxybenzylisocyanide
Metal Complexation Studies
Transition metal isocyanide complexes are coordination compounds that have been extensively studied. wikipedia.org Isocyanides are classified as L-type ligands, meaning they are charge-neutral Lewis bases. wikipedia.org They form stable complexes with a wide range of transition metals in various oxidation states. The carbon atom of the isocyanide group coordinates to the metal center, forming a metal-carbon bond that has characteristics of both σ-donation from the ligand to the metal and π-backbonding from the metal d-orbitals to the π* orbitals of the ligand. wikipedia.orgresearchgate.net This synergistic bonding mechanism is crucial to the stability and reactivity of the resulting complexes. researchgate.net
The nature of the R group in the R-N≡C ligand significantly influences the electronic and steric properties of the ligand. In 3-Methoxybenzylisocyanide, the benzyl (B1604629) group provides a degree of steric hindrance and conformational flexibility. The methoxy (B1213986) group in the meta position influences the electron density of the aromatic ring through inductive and resonance effects, which can subtly modulate the σ-donor and π-acceptor capabilities of the isocyanide group.
Complexes of isocyanides often have stoichiometries and structures that mirror those of metal carbonyls. wikipedia.org However, because isocyanides are generally better σ-donors than CO, their complexes are more susceptible to oxidation and protonation. wikipedia.org The coordination of this compound can be characterized using various spectroscopic techniques, particularly infrared (IR) spectroscopy, where the N≡C stretching frequency (νN≡C) provides insight into the extent of π-backbonding.
General Characteristics of Metal-Isocyanide Bonding
| Property | Description | Relevance to this compound |
|---|---|---|
| Bonding Type | Synergistic interaction involving σ-donation (from ligand to metal) and π-backbonding (from metal to ligand). wikipedia.orgresearchgate.net | The electron-donating nature of the methoxy group may enhance the σ-donor character of the isocyanide. |
| Ligand Classification | Classified as a soft, L-type ligand (charge-neutral Lewis base). wikipedia.org | Forms stable complexes with soft metal centers. |
| Coordination Modes | Typically coordinates in a terminal fashion (M-C≡N-R), but bridging modes are also known. wikipedia.org | The steric bulk of the benzyl group favors terminal coordination. |
| Spectroscopic Signature (IR) | The N≡C stretching frequency is sensitive to the metal center and the degree of π-backbonding. An increase in backbonding lowers the frequency. | Comparison of the N≡C stretch in the free ligand versus the complex indicates the strength of the metal-ligand interaction. |
Ligand Design for Selective Metal Ion Recognition and Separation
The design of ligands for the selective recognition and separation of metal ions is a critical area of chemistry, with applications in hydrometallurgy, environmental remediation, and sensing. rsc.orgnih.gov Ligand selectivity is governed by a combination of factors, including the nature of the donor atoms, the stereoelectronic profile of the ligand, and the principle of preorganization. rsc.org
While isocyanides are not traditionally used for selective metal ion separation from aqueous solutions in the same way as chelating ligands like pyridyls or amides, the principles of ligand design can be applied to this compound for potential applications in solvent extraction or the design of specific metal-binding agents. rsc.orgnih.gov The key is to incorporate the isocyanide into a larger molecular architecture that provides additional coordinating groups and a pre-organized binding cavity.
The structural features of this compound can be leveraged for designing selectivity:
Steric Effects : The benzyl group provides significant steric bulk, which can be used to create specific binding pockets that discriminate between metal ions based on their size and preferred coordination geometry. rsc.org
Weak Interactions : The aromatic ring offers the potential for π-π stacking or cation-π interactions, which can contribute to the stability and selectivity of a host-guest complex.
By incorporating the this compound moiety into a multidentate ligand, such as a calixarene (B151959) or a cyclodextrin, it is possible to design receptors that exhibit high selectivity for specific metal ions. For instance, a ligand featuring multiple isocyanide groups held in a rigid conformation could selectively bind metal ions that favor higher coordination numbers and linear M-C≡N geometries.
Structural Features of this compound for Ligand Design
| Feature | Potential Influence on Selectivity | Design Strategy |
|---|---|---|
| Benzyl Group | Introduces steric hindrance, influencing the coordination geometry and preventing the binding of larger or smaller ions. rsc.org | Incorporate into macrocyclic structures to create size-selective cavities. |
| Methoxy Substituent | Electronically tunes the donor strength of the isocyanide, potentially favoring softer or harder metal ions. | Modify the position and number of alkoxy groups to fine-tune metal affinity. |
| Aromatic Ring | Can engage in non-covalent interactions (π-stacking, cation-π) to stabilize the complex. | Design ligands where the aromatic ring can favorably interact with other parts of the host or the metal ion's other ligands. |
| Flexibility of CH₂ Linker | Allows for conformational adjustments to accommodate the preferred coordination sphere of a target metal ion. | Balance flexibility with preorganization to minimize the entropic penalty of binding. rsc.org |
Role in Metal-Organic Framework (MOF) Design (General Context)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). nih.govsigmaaldrich.com The defining feature of MOFs is their high porosity and surface area, which can be tailored for applications in gas storage, separation, and catalysis. sigmaaldrich.comrsc.org
The construction of a stable, porous MOF typically requires the use of polydentate organic linkers, which can connect to multiple metal nodes to build a one-, two-, or three-dimensional network. sigmaaldrich.com this compound, being a monodentate ligand, cannot act as a primary linker to form a 3D framework. However, it can play a crucial role in MOF design in other capacities:
As a Modulating Agent : During MOF synthesis, monodentate ligands, or "modulators," are often added to the reaction mixture. These modulators compete with the primary linker for coordination to the metal nodes. This competition can influence the kinetics of crystal nucleation and growth, leading to better control over crystal size, morphology, and defect density. The steric and electronic properties of this compound would influence its effectiveness as a modulator in specific MOF syntheses.
Post-Synthetic Modification (PSM) : this compound could potentially be used to functionalize a pre-existing MOF. If a MOF is designed with open metal sites (coordinatively unsaturated metal centers) within its pores, these sites can act as anchors for new functional groups. nih.gov By introducing this compound to an activated MOF, the isocyanide group could coordinate to these open metal sites. This would modify the chemical environment within the pores, potentially altering the MOF's adsorption selectivity, catalytic activity, or sensing capabilities. This approach allows for the introduction of specific functionalities without having to redesign the entire framework from scratch. nih.gov
Analytical and Spectroscopic Characterization Methodologies in 3 Methoxybenzylisocyanide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Methoxybenzylisocyanide. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon-hydrogen framework.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The methoxy (B1213986) (-OCH₃) protons typically appear as a sharp singlet around 3.8 ppm. The benzylic protons (-CH₂) of the isocyanide group also produce a singlet, generally found further downfield, around 4.5 ppm, due to the electron-withdrawing nature of the isocyanide group. The aromatic protons on the benzene (B151609) ring appear in the region of 6.8-7.3 ppm, exhibiting complex splitting patterns (multiplets) that are characteristic of a 1,3-disubstituted benzene ring.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon of the methoxy group is typically observed around 55 ppm. The benzylic carbon appears in the range of 45-55 ppm. The aromatic carbons resonate between 110 and 160 ppm, with the carbon attached to the methoxy group appearing at the most downfield position in this range due to the deshielding effect of the oxygen atom. The unique isocyanide carbon (-N≡C) gives a characteristic signal in the region of 155-165 ppm, though it is often of low intensity.
Table 7.1: Representative NMR Spectroscopic Data for this compound ¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.28 | t | 1H | Ar-H |
| ~6.90 | m | 3H | Ar-H |
| ~4.51 | s | 2H | -CH₂-NC |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~160.1 | Ar-C-O |
| ~159-165 | -N≡C |
| ~130.2 | Ar-C |
| ~129.5 | Ar-CH |
| ~120.1 | Ar-CH |
| ~114.5 | Ar-CH |
| ~113.8 | Ar-CH |
| ~55.3 | -OCH₃ |
| ~48.2 | -CH₂- |
Note: Data are representative and chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula. mdpi.com
For this compound, the molecular formula is C₉H₉NO. The theoretical (calculated) monoisotopic mass can be determined with high accuracy. An experimental HRMS analysis would yield a "found" mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.
Table 7.2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉NO |
| Calculated Exact Mass [M+H]⁺ | 148.0757 g/mol |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. researchgate.net For this compound, the IR spectrum is dominated by a few characteristic absorption bands.
The most prominent and diagnostic peak is the strong, sharp absorption band corresponding to the isocyanide (-N≡C) triple bond stretch, which appears in a relatively uncongested region of the spectrum, typically around 2150 cm⁻¹. uad.ac.id The presence of this intense band is a clear indicator of the isocyanide functionality.
Other important absorptions include C-H stretching vibrations. The aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and benzylic groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ region. Additionally, a strong C-O stretching band for the aryl ether linkage of the methoxy group is expected around 1250 cm⁻¹.
Table 7.3: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3010-3100 | Medium | Aromatic C-H Stretch |
| ~2840-2960 | Medium | Aliphatic C-H Stretch (-CH₂, -OCH₃) |
| ~2150 | Strong, Sharp | Isocyanide (-N≡C) Stretch |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C Stretch |
Chromatographic Techniques for Purification and Reaction Monitoring
Chromatographic methods are essential for monitoring the progress of reactions that synthesize this compound and for its subsequent purification from crude reaction mixtures.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative monitoring of chemical reactions. wesleyan.edu By spotting the crude reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. studentdoctor.net
For this compound, a common stationary phase is silica gel 60 F₂₅₄. The mobile phase, or eluent, is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the solvent system is adjusted to achieve good separation between the starting materials, the product, and any byproducts. The spots can be visualized under UV light (254 nm) due to the aromatic nature of the compound. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For purification purposes, the solvent system is often optimized to give the desired product an Rf value of approximately 0.2-0.4. studentdoctor.net
Column chromatography is the standard method for the preparative purification of this compound on a laboratory scale. libretexts.orgorgsyn.org This technique operates on the same principles as TLC but is used to separate larger quantities of material. rsc.org
A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column and eluted with a solvent system, often the same one optimized using TLC. thieme-connect.de As the solvent flows through the column, the components of the mixture separate based on their differential adsorption to the silica gel. Fractions are collected sequentially, and those containing the pure product (as determined by TLC analysis) are combined and the solvent is evaporated to yield purified this compound. A common eluent system for benzyl (B1604629) isocyanides is a gradient or isocratic mixture of hexane and ethyl acetate.
Computational and Theoretical Approaches in 3 Methoxybenzylisocyanide Research
Molecular Docking and Virtual Screening in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 3-Methoxybenzylisocyanide, molecular docking can be employed to screen large libraries of biological targets, such as proteins and enzymes, to identify potential binding partners. This process, known as virtual screening, is a crucial first step in identifying the therapeutic potential of a compound.
The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower binding energy scores typically indicating a more stable interaction. For instance, in a hypothetical study, this compound could be docked against a panel of cancer-related proteins. The results might reveal a strong predicted affinity for a particular kinase, suggesting a potential application as a kinase inhibitor.
A study on 3-methoxy flavone (B191248) derivatives, which share the 3-methoxy functional group, demonstrated the use of molecular docking to investigate their anti-breast cancer activity by studying their interactions with the estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov This research showcased how docking studies can predict binding energies and identify key interactions within the binding pocket of a receptor. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound Against Various Kinase Targets
| Target Kinase | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR | 1M17 | -8.5 | Met793, Leu718, Gly796 |
| VEGFR2 | 1YWN | -7.9 | Cys919, Asp1046, Glu885 |
| CDK2 | 1HCK | -7.2 | Leu83, Ile10, His84 |
| Abl | 1IEP | -8.1 | Met318, Thr315, Phe382 |
This table presents hypothetical data for illustrative purposes.
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov Once a potential target for this compound is identified through methods like virtual screening, SBDD can be employed to rationally design derivatives with improved affinity and selectivity.
The process begins with the determination of the 3D structure of the target protein, typically through X-ray crystallography or NMR spectroscopy. With the structure in hand, computational chemists can visualize the binding pocket and identify key features for interaction. Using this information, modifications can be proposed for the this compound scaffold to enhance its binding. For example, if the binding pocket contains a hydrogen bond donor, a hydrogen bond acceptor group could be added to the this compound molecule to form a favorable interaction. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. huashen.bionih.gov
Ligand-Based Drug Design (LBDD) Methodologies
In situations where the three-dimensional structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methodologies become particularly valuable. nih.gov LBDD relies on the knowledge of other molecules that bind to the biological target of interest. The fundamental principle is that molecules with similar structures are likely to have similar biological activities.
For this compound, if a set of known active ligands for a particular receptor exists, their common structural features, known as a pharmacophore, can be identified. This pharmacophore model represents the essential steric and electronic features required for binding. The this compound molecule can then be compared to this pharmacophore model to assess its potential for activity. Furthermore, LBDD techniques can be used to guide the modification of this compound to better fit the pharmacophore model, thereby increasing its predicted activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be developed for a series of isocyanide derivatives, including this compound, to predict the activity of new, unsynthesized analogs.
The first step in QSAR is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A reliable 3D-QSAR model was developed for flavonoids targeting glioblastoma, achieving high correlation coefficients (R² and Q²), indicating its predictive power. nih.gov
Table 2: Hypothetical Molecular Descriptors and Predicted Activity for a Series of Benzylisocyanide Analogs
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted pIC50 |
| Benzylisocyanide | 117.15 | 1.85 | 23.79 | 5.2 |
| This compound | 147.18 | 1.95 | 32.99 | 6.1 |
| 4-Chlorobenzylisocyanide | 151.60 | 2.56 | 23.79 | 5.8 |
| 3,4-Dimethoxybenzylisocyanide | 177.20 | 1.75 | 42.22 | 6.5 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations (General Context)
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their interactions over time. 193.6.1 For this compound, MD simulations can be used to study its conformational flexibility, its interaction with solvent molecules, and its binding stability to a target protein.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the movement of atoms over a series of small time steps. This allows researchers to observe how this compound and its target protein behave in a more realistic, dynamic environment. MD simulations can reveal important information about the stability of the ligand-protein complex, the role of water molecules in the binding site, and the conformational changes that may occur upon binding. While specific simulations for aliphatic isocyanates have been limited by the lack of accurate parametrizations, recent developments are improving the predictive accuracy for various physical properties. researchgate.netmdpi.com
Microkinetic Modeling and Simulation in Catalysis Research
Microkinetic modeling is a powerful tool for understanding the fundamental steps of a catalytic reaction and for designing improved catalysts. nih.gov While often applied to heterogeneous catalysis, the principles can be adapted to understand enzyme-catalyzed reactions or other chemical transformations involving this compound.
Future Research Directions and Emerging Perspectives for 3 Methoxybenzylisocyanide
Innovations in Green Synthetic Chemistry for Isocyanides
The synthesis of isocyanides, including 3-Methoxybenzylisocyanide, has traditionally involved methods that are often inefficient and utilize hazardous reagents. However, future research is strongly oriented towards the principles of green chemistry, aiming to develop more sustainable and safer synthetic protocols. rsc.orgrsc.org A primary goal is the replacement of toxic dehydrating agents like phosgene (B1210022) and its derivatives with more environmentally benign alternatives. nih.gov
Recent advancements have highlighted the use of reagents such as p-toluenesulfonyl chloride (p-TsCl) and phosphorus oxychloride (POCl3) under optimized, mild conditions. rsc.orgmdpi.com These methods offer significant advantages, including reduced waste, simplified reaction protocols and work-ups, and higher yields. rsc.orgmdpi.com A key innovation is the development of synthesis procedures that avoid aqueous workups, which not only increases the speed and efficiency of the synthesis but also minimizes the generation of chemical waste, resulting in a substantially reduced environmental footprint. rsc.org Such protocols have been shown to be scalable over several orders of magnitude, from small-scale parallel synthesis to multigram production. rsc.org
Future research will likely focus on solvent-free reaction conditions, further enhancing the green credentials of isocyanide synthesis. mdpi.comresearchgate.net The development of catalytic dehydration methods would represent a significant leap forward, minimizing stoichiometric waste. These innovations are crucial for making a wider variety of functionalized isocyanides, including this compound, more accessible for research and industrial applications, thereby enabling new discoveries about the unique reactivity of this functional group. rsc.org
| Dehydration Reagent | Key Advantages | Reference |
| p-Toluenesulfonyl chloride (p-TsCl) | Low cost, simplified work-up, less toxic, reduced E-factor. | rsc.org |
| Phosphorus oxychloride (POCl3) | High efficiency, rapid reaction times (<5 min), mild conditions, high purity. | mdpi.com |
| Innovative "Isocyanide 2.0" Method | Avoids aqueous workup, increased safety, reduced waste, high scalability. | rsc.org |
Expansion of Multicomponent Reaction Landscape
Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are powerful tools for rapidly constructing complex molecular architectures from simple precursors. frontiersin.orgbeilstein-journals.org this compound serves as a valuable building block in these reactions. The future of this field lies in expanding the scope and diversity of IMCRs to access novel chemical spaces. frontiersin.org
Researchers are focused on designing new MCRs that can generate unique and complex scaffolds, which are highly sought after in drug discovery and materials science. mdpi.comnih.gov This includes the synthesis of intricate heterocyclic systems, spirocycles, and molecules with specific three-dimensional topographies. mdpi.comnih.gov The unique reactivity of the isocyanide group, which can react with both nucleophiles and electrophiles at the same carbon atom, is central to its utility in these convergent reactions. acs.org
Furthermore, the development of stereoselective IMCRs is a major research direction. The use of chiral auxiliaries, catalysts, or enantiomerically pure starting materials, including isocyanides derived from natural sources, can allow for the synthesis of complex molecules with precise control over their stereochemistry. acs.org This is particularly important for producing pharmacologically active compounds, where biological activity is often dependent on a specific stereoisomer. The expansion of the MCR landscape will enable the creation of diverse libraries of compounds for high-throughput screening, accelerating the discovery of new drugs and functional materials. frontiersin.orgbeilstein-journals.org
Identification of Novel Biological Targets and Therapeutic Applications
The isocyano functional group is present in various natural products that exhibit significant biological activities, including antibacterial, antifungal, and anticancer effects. researchgate.net This provides a strong rationale for exploring the therapeutic potential of synthetic isocyanides like this compound. Future research will be directed towards identifying novel biological targets for this compound and its derivatives.
One promising area is the design of covalent inhibitors for metalloproteins. The isocyanide moiety can coordinate with metals within the active sites of enzymes, potentially leading to irreversible inhibition. acs.org This mechanism could be exploited to develop targeted therapies for a range of diseases. Additionally, the isocyanide group's ability to form hydrogen bonds at its terminal carbon atom can contribute to binding interactions with protein targets. acs.org
The methoxy (B1213986) group on the benzyl (B1604629) ring also plays a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity, which is critical for membrane permeability and transport to target sites. nih.gov The interplay between the methoxy group and other functionalities can influence ligand-protein binding and subsequent biological activity. nih.govmdpi.com Advanced screening methods, coupled with bioorthogonal labeling techniques using the isocyanide group, will be instrumental in identifying specific protein interactions and elucidating the mechanisms of action for potential therapeutic agents derived from this compound. nih.gov
| Potential Application Area | Rationale |
| Anticancer Agents | The isocyano group is found in natural anticancer compounds; potential for targeting metalloenzymes involved in cancer progression. researchgate.netacs.org |
| Antimicrobial Agents | Many natural isonitriles exhibit potent antibacterial and fungicidal properties. researchgate.net |
| CNS Disorder Treatments | MCRs using isocyanides are effective for generating libraries to screen for ligands targeting CNS pathologies. beilstein-journals.org |
| Bioorthogonal Labeling | The isocyanide functionality can be used to tag and track biomolecules in living systems to study biological processes. nih.gov |
Exploration of Catalytic Roles in Organic Transformations
While often viewed as a reactive building block, the isocyanide group's electronic properties also allow it to function as a ligand in organometallic chemistry. This compound can coordinate to various transition metals, influencing their catalytic activity. Future research is set to explore the potential of isocyanide-metal complexes in catalysis.
Isocyanides are comparable to carbon monoxide in their ligand properties, acting as σ-donors and π-acceptors. acs.org This allows them to stabilize different oxidation states of metals and participate in catalytic cycles. Aromatic isocyanides, in particular, are better π-acceptors than their aliphatic counterparts due to extended conjugation. acs.org By tuning the electronic properties of the isocyanide ligand (e.g., through the methoxy substituent on the benzyl ring), it may be possible to modulate the reactivity and selectivity of a metal catalyst for specific organic transformations.
The increased reactivity of a metal-coordinated isocyano group could also be harnessed in novel catalytic reactions where the isocyanide itself undergoes transformation. acs.org This opens up possibilities for developing new catalytic cycles where this compound or similar molecules act not just as ancillary ligands but as key participants in bond-forming events.
Advanced Computational-Experimental Integration for Mechanistic Insights
To unlock the full potential of this compound in synthesis and medicine, a deep understanding of its reaction mechanisms and biological interactions is essential. The integration of advanced computational modeling with experimental studies provides a powerful approach to gain these mechanistic insights.
Computational tools, such as Density Functional Theory (DFT), can be used to model reaction pathways in multicomponent reactions, elucidating transition states and intermediates that are difficult to observe experimentally. acs.org This can help in optimizing reaction conditions and in designing new, more efficient transformations. For instance, computational studies can predict the stereochemical outcome of chiral-catalyzed reactions, guiding the development of highly selective synthetic methods.
In the context of medicinal chemistry, in silico methods like molecular docking and molecular dynamics simulations can predict how this compound and its derivatives bind to biological targets. mdpi.com These models can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov This computational-experimental synergy accelerates the design-build-test-learn cycle in drug discovery, enabling a more rational approach to developing novel therapeutic agents based on the isocyanide scaffold.
| Computational Method | Application Area for this compound |
| Density Functional Theory (DFT) | Elucidating mechanisms of multicomponent reactions; predicting reactivity and selectivity. |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes). |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes to assess binding stability. |
| Physicochemical Property Prediction | Calculating properties like lipophilicity (logP) and collision cross section to model ADME properties. mdpi.comuni.lu |
Q & A
Q. What are the optimal synthetic routes for preparing 3-Methoxybenzylisocyanide, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Step 1 : Start with precursor compounds like 3-methoxybenzylamine. Use substitution reactions with chloroformamidine or cyanogen bromide under controlled pH (7–9) to introduce the isocyanide group .
- Step 2 : Optimize solvent choice (e.g., THF or DCM) and temperature (0–25°C) to minimize side products. Monitor reaction progress via TLC or HPLC .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using melting point analysis and spectroscopic methods .
Q. How should researchers employ spectroscopic techniques to characterize this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the isocyanide group (C≡N stretch at ~2100–2150 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- NMR : Use -NMR to verify methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.5 ppm). -NMR should show the isocyanide carbon at δ 120–130 ppm .
- Mass Spectrometry : Compare experimental molecular ion peaks (e.g., [M+H]⁺) with theoretical values using NIST reference data .
Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, amber vials under inert gas (N₂ or Ar) to prevent oxidation .
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC. Use kinetic modeling to predict shelf life .
- Incompatibilities : Avoid strong acids/bases, oxidizing agents, and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction mechanism studies involving this compound?
Methodological Answer:
- Contradiction Analysis : Compare kinetic data (e.g., rate constants under varying temperatures) with computational DFT calculations to validate proposed intermediates .
- Cross-Validation : Replicate experiments using alternative methods (e.g., isotopic labeling for tracking reaction pathways) .
- Statistical Testing : Apply chi-square or ANOVA to assess significance of divergent results .
Q. What experimental design principles are critical for evaluating this compound in pharmacological applications (e.g., enzyme inhibition)?
Methodological Answer:
- Dose-Response Studies : Use IC₅₀ assays with positive/negative controls (e.g., reference inhibitors). Validate via Michaelis-Menten kinetics .
- Selectivity Screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to assess specificity .
- Data Reproducibility : Perform triplicate runs and include blind samples to eliminate bias .
Q. How can environmental impact assessments address data gaps in this compound’s degradation pathways?
Methodological Answer:
- Persistence Studies : Use OECD 301F (ready biodegradability) or 307 (soil degradation) protocols. Analyze metabolites via LC-MS .
- Ecotoxicity : Conduct acute toxicity tests on Daphnia magna or Vibrio fischeri to estimate EC₅₀ values .
- Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict bioaccumulation potential .
Q. What statistical approaches ensure reliability in high-throughput screening data for this compound derivatives?
Methodological Answer:
- Data Preprocessing : Normalize raw data using Z-scores or LOESS regression to correct batch effects .
- Outlier Detection : Apply Grubbs’ test or Mahalanobis distance to identify anomalous data points .
- Multivariate Analysis : Use PCA or PLS-DA to cluster compounds by activity and reduce dimensionality .
Q. How should hazardous byproducts from this compound synthesis be managed in compliance with safety guidelines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
